molecular formula C12H13ClN2O B3261360 2-Chloro-8-isopropyl-7-methoxyquinazoline CAS No. 342801-20-1

2-Chloro-8-isopropyl-7-methoxyquinazoline

Cat. No.: B3261360
CAS No.: 342801-20-1
M. Wt: 236.7 g/mol
InChI Key: ISGQKGFCFZFYTD-UHFFFAOYSA-N
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Description

2-Chloro-8-isopropyl-7-methoxyquinazoline is a heterocyclic compound belonging to the quinazoline family. It is characterized by the presence of a chlorine atom at the 2-position, an isopropyl group at the 8-position, and a methoxy group at the 7-position on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-isopropyl-7-methoxyquinazoline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-isopropyl-7-methoxyquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazolines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Chloro-8-isopropyl-7-methoxyquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-8-isopropyl-7-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinazoline: Lacks the isopropyl and methoxy groups, making it less complex.

    8-Isopropylquinazoline: Does not have the chlorine and methoxy groups.

    7-Methoxyquinazoline: Missing the chlorine and isopropyl groups.

Uniqueness

2-Chloro-8-isopropyl-7-methoxyquinazoline is unique due to the specific combination of substituents on the quinazoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-7-methoxy-8-propan-2-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-7(2)10-9(16-3)5-4-8-6-14-12(13)15-11(8)10/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGQKGFCFZFYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC2=CN=C(N=C21)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Methoxy-8-(2-propyl)quinazol-2(1H)-one (1.2 g) was dissolved in 25 mL of phosphorus oxychloride, and the resulting reaction mixture was heated at 110° C. for 2 hours. Excess POCl3 was removed under reduced pressure. To the residue ice-cold water was added, and the product was extracted with ethyl acetate (3×50 mL). The combined organic extract was washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the title compound. This was purified on a column of silica gel (Hexane:Ethyl acetate), off-white solid, (780 mg, 60%), mp 135–137° C.; 1H NMR (CDCl3): δ 1.41 (d, 6H, 2×CH3), 4.02 (s, 3H, OCH3), 4.33 (m, 1H, CH), 7.38 (d, 1H, Ar-H, J=9 Hz), 7.8 (d, 1H, Ar-H, J=9 Hz), 9.1 (s, 1H, Ar-H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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